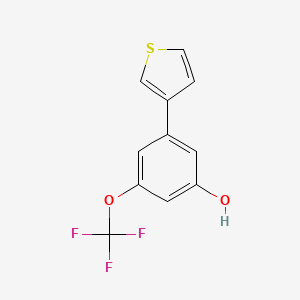
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% (5-MTP) is an organic compound used in a variety of scientific applications. It is a colorless, crystalline solid with a molecular weight of 216.2 g/mol and a melting point of 59-60°C. It is insoluble in water but soluble in most organic solvents. 5-MTP is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.
Mécanisme D'action
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It also acts as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit both of these enzymes in a dose-dependent manner.
Biochemical and Physiological Effects
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% inhibits the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the enzyme FAAH, which is involved in the metabolism of endocannabinoids. 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% has also been found to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its high purity (95%) and its solubility in most organic solvents. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is inexpensive. The main limitation of using 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is that it is not soluble in water, which can limit its use in certain experiments.
Orientations Futures
Future research on 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% could focus on its potential therapeutic applications. For example, further studies could be conducted to determine the efficacy and safety of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% as an anti-inflammatory and analgesic agent. In addition, further studies could be conducted to determine the mechanism of action of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in inhibiting cytochrome P450 and FAAH enzymes. Finally, further studies could be conducted to determine the potential interactions of 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% with other drugs and xenobiotics.
Méthodes De Synthèse
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is synthesized from the reaction between 2-methylphenol and trifluoroacetic anhydride in dimethylformamide (DMF). This reaction yields 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity. The reaction is carried out at room temperature and is complete in 1-2 hours.
Applications De Recherche Scientifique
5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological effects, and the development of new drugs and medicines. In addition, 5-(2-Methylphenyl)-3-trifluoromethoxyphenol, 95% is used in the study of enzyme-catalyzed reactions, as it can be used as a substrate in the reaction.
Propriétés
IUPAC Name |
3-(2-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-9-4-2-3-5-13(9)10-6-11(18)8-12(7-10)19-14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMUBBCYRZETPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686498 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-57-5 |
Source


|
| Record name | 2'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


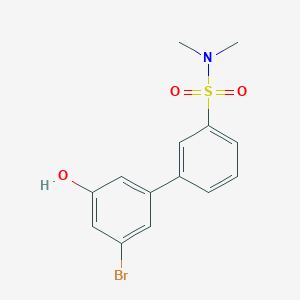

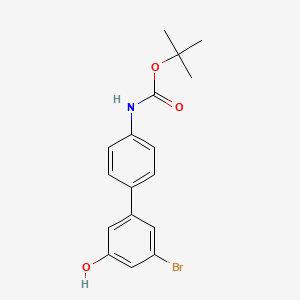
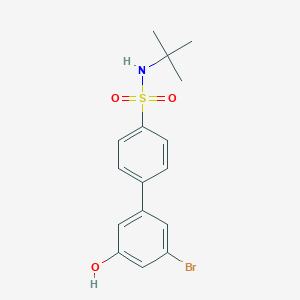
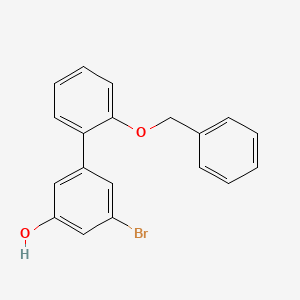
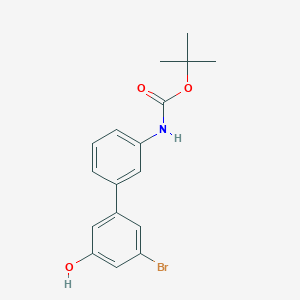

![3-Bromo-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383753.png)

